Home > Products > Screening Compounds P137393 > 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide - 874908-12-0

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

Catalog Number: EVT-1441027
CAS Number: 874908-12-0
Molecular Formula: C27H36N2O6
Molecular Weight: 484.593
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is a compound related to the pharmaceutical agent Repaglinide, which is primarily used for the management of type 2 diabetes mellitus. This compound is characterized by the absence of the piperidine ring present in its parent compound, leading to distinct pharmacological properties. It contains a carboxypentylamine moiety, which may influence its interaction with biological targets and metabolic pathways.

Source

Repaglinide and its derivatives, including 2-Despiperidyl-2-(5-carboxypentylamine), are synthesized in laboratory settings. The parent compound, Repaglinide, was developed as a fast-acting insulin secretagogue, and studies have identified various impurities and derivatives through advanced chromatographic techniques. The specific compound discussed here has been noted in the context of impurity characterization in bulk drug batches of Repaglinide .

Classification

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide falls under the classification of antidiabetic agents, specifically as a meglitinide analog. Its chemical structure allows it to modulate insulin secretion from pancreatic beta cells, similar to its parent compound.

Synthesis Analysis

Methods

The synthesis of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide typically involves several organic synthesis techniques, including:

  1. Preparation of Intermediates: The initial step often includes the synthesis of key intermediates that contain the carboxypentylamine group.
  2. Coupling Reactions: Subsequent coupling reactions are performed to attach these intermediates to a suitable aromatic framework.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) or preparative HPLC to isolate the desired compound from impurities.

Technical Details

The synthesis may utilize reagents such as acyl chlorides or amines under controlled conditions to ensure high yield and purity. Specific reaction conditions (temperature, solvent choice) are critical for optimizing the reaction pathway and minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide can be represented as follows:

  • Molecular Formula: C_{17}H_{26}N_{2}O_{2}
  • Molecular Weight: Approximately 290.4 g/mol
  • Key Structural Features: The absence of the piperidine ring is notable; instead, it features a carboxylic acid group attached to a pentyl chain.

Data

Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide can be characterized by:

  1. Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, affecting solubility and interaction with biological targets.
  2. Esterification: Potential for ester formation with alcohols under acidic conditions.
  3. Amine Reactivity: The amine group can engage in nucleophilic substitutions or form salts with acids.

Technical Details

The stability of this compound under various pH conditions can influence its pharmacokinetic properties and therapeutic efficacy.

Mechanism of Action

Process

The mechanism of action for 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide involves:

  1. Binding to ATP-Sensitive Potassium Channels: Similar to Repaglinide, this compound likely binds to these channels on pancreatic beta cells.
  2. Calcium Influx: This binding leads to depolarization of the cell membrane and subsequent calcium influx.
  3. Insulin Secretion: The increase in intracellular calcium stimulates insulin secretion from beta cells in response to glucose levels.

Data

Studies indicate that compounds like Repaglinide exhibit rapid onset and short duration of action due to their mechanism involving direct modulation of insulin release.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; potential for hydrolysis in aqueous solutions.

Relevant data on solubility and stability should be evaluated through empirical studies or literature values.

Applications

Scientific Uses

The primary application of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide lies within pharmacological research, particularly in:

  1. Diabetes Treatment Research: Investigating its efficacy as an antidiabetic agent.
  2. Metabolic Studies: Understanding its role in glucose metabolism and insulin signaling pathways.
  3. Drug Development: Serving as a lead compound for developing new antidiabetic medications with improved profiles over existing therapies.
Introduction to 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

Chemical and Pharmacological Context of Repaglinide Derivatives

2-Despiperidyl-2-(5-carboxypentylamine) repaglinide (CAS: 874908-12-0), also designated as Repaglinide Metabolite M2, is a biotransformation product of the antidiabetic drug repaglinide. This metabolite retains the core benzoic acid scaffold of its parent compound but features distinct structural modifications that alter its physicochemical and biological properties. With a molecular formula of C27H36N2O6 and a molecular weight of 484.58 g/mol, it is characterized by increased polarity compared to repaglinide due to the introduction of a carboxylic acid moiety [3] [5] [10]. As a metabolite, it is generated in vivo through hepatic pathways involving cytochrome P450 enzymes (notably CYP2C8 and CYP3A4), though its precise pharmacologic activity remains less defined than the parent drug [4] [7]. Research interest in this derivative stems partly from efforts to understand repaglinide's metabolic fate and partly from explorations into repurposing antidiabetic agents for applications like tissue regeneration, where derivatives may offer modified release kinetics or reduced cytotoxicity [2].

Table 1: Fundamental Molecular Properties of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

PropertyValue
CAS Registry Number874908-12-0
IUPAC Name4-[2-[[1-[2-[(4-Carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Molecular FormulaC27H36N2O6
Molecular Weight484.58 g/mol
XLogP35.36 (Predicted)
Topological Polar Surface Area125 Ų
Key SynonymsRepaglinide Metabolite M2; AG-EE 623 ZW

Structural and Functional Significance of the 2-Despiperidyl Modification

The defining structural alteration in this derivative is the replacement of the piperidine ring in repaglinide with a 5-carboxypentylamine chain. This modification eliminates the tertiary amine group of the piperidine, replacing it with a primary amine linked to a terminal carboxylic acid. This transformation significantly impacts the molecule's properties:

  • Polarity and Solubility: The addition of a carboxylic acid group increases hydrophilicity, reflected in its higher topological polar surface area (125 Ų vs. ~95 Ų for repaglinide). This enhances water solubility under physiological conditions compared to the more lipophilic parent drug, potentially influencing tissue distribution and clearance [5] [10].
  • Ionization State: The molecule possesses three ionizable groups (two carboxylic acids and one primary amine), leading to a complex pH-dependent charge profile. The predicted pKa of ~4.19 for the alkyl carboxylic acid suggests it is predominantly ionized (negatively charged) at physiological pH [3] [7].
  • Molecular Conformation and Binding: Removal of the rigid piperidine ring introduces greater conformational flexibility in the side chain. While this likely reduces affinity for the SUR1 receptor (the primary target of repaglinide in pancreatic beta cells), the terminal carboxylate may enable novel interactions with enzymes or transporters involved in its metabolic disposition or potential off-target effects [4] [8]. Experimental data indicates this metabolite exhibits altered albumin binding compared to repaglinide, potentially affecting its plasma half-life and distribution volume [4] [7].

Table 2: Structural Comparison with Parent Repaglinide

FeatureRepaglinide2-Despiperidyl Metabolite (M2)
Piperidine GroupPresent (Tertiary amine)Replaced by 5-carboxypentylamine chain
Terminal Functional GroupEthoxybenzoic acidEthoxybenzoic acid + Aliphatic carboxylic acid
Ionizable Groups (pH 7.4)Carboxylic acid (benzoic)Carboxylic acid (benzoic) + Carboxylic acid (aliphatic) + Primary amine
Predicted LogP (XLogP3)~3.8~5.4
Key Physicochemical TraitLipophilic, weak acidAmphiphilic, zwitterionic potential

Role in the Meglitinide Class of Insulin Secretagogues

Repaglinide is a prominent member of the meglitinide class of insulin secretagogues, characterized by their rapid but short-acting stimulation of insulin release from pancreatic beta cells. These drugs act by binding to the SUR1 subunit of ATP-sensitive potassium (KATP) channels, promoting channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis. While structurally distinct from sulfonylureas, they share a similar primary mechanism of action [4] [8].

The 2-despiperidyl metabolite occupies a unique position within this pharmacological class:

  • Pharmacodynamic Profile: While definitive human pharmacodynamic data is limited, structural analysis suggests significantly reduced affinity for SUR1 compared to repaglinide. The piperidine ring in repaglinide contributes critically to binding within the SUR1 binding pocket. Its replacement likely diminishes, but may not fully abolish, KATP channel modulation activity. Any residual activity would likely be weak and transient [4] [8].
  • Pharmacokinetic Behavior: The metabolite's increased polarity and carboxylate group facilitate renal excretion and alter protein binding. Although it may have a longer elimination half-life than the parent drug (which has a ~1 hour half-life) due to reduced hepatic extraction, it is generally considered less pharmacologically potent regarding glucose lowering [4] [7].
  • Therapeutic Implications: The generation of M2 represents a detoxification pathway for repaglinide. Its reduced secretagogue activity lowers the risk of contributing significantly to hypoglycemia, a major side effect of meglitinides. Research exploring repurposing repaglinide derivatives (potentially including metabolites) for non-diabetic applications, such as in wound healing hydrogels, leverages their potential cytocompatibility and anti-inflammatory properties rather than insulin secretion. Studies show repaglinide-loaded hydrogels (like chitosan-based systems) enhance fibroblast viability and tissue remodeling, though the specific role of M2 in such effects requires further investigation [2] [9].

Table 3: Key Sourcing and Research Context of the Metabolite

AspectDetailSource
Primary Biological RoleMajor Metabolite of Repaglinide (M2) [3] [7] [10]
Chemical Synthesis SourceAvailable from specialty suppliers (e.g., TRC, Biosynth Carbosynth) [3]
Research ApplicationReference standard for metabolic studies; Potential tool compound [3] [7]
In Vitro ObservationsFound in INS-1 cell cultures (rat insulinoma cell line) [7]
Structural CharacterizationNMR, MS, FTIR data available (supplier catalogs, PubChem) [1] [3] [5]

The exploration of 2-despiperidyl-2-(5-carboxypentylamine) repaglinide highlights the importance of metabolite characterization in drug development and repurposing. Its modified structure dictates distinct physicochemical and likely pharmacological properties compared to its parent drug, repaglinide. While its role as an active insulin secretagogue is likely minimal, its significance lies in understanding repaglinide's overall metabolic profile, potential contributions to off-target effects (or lack thereof), and possible utility as a scaffold for novel therapeutic applications beyond diabetes, particularly where modified solubility or targeting is desired. Future research should focus on elucidating its precise receptor interaction profile and potential in tissue engineering formulations.

Properties

CAS Number

874908-12-0

Product Name

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

IUPAC Name

4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid

Molecular Formula

C27H36N2O6

Molecular Weight

484.593

InChI

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)

InChI Key

ZOMBGPVQRXZSGW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O

Synonyms

4-[2-[[1-[2-[(4-Carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid; Repaglinide M2 metabolite

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.